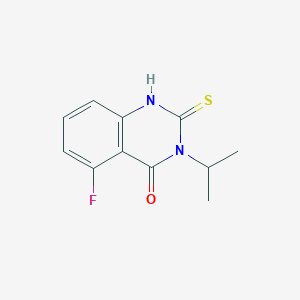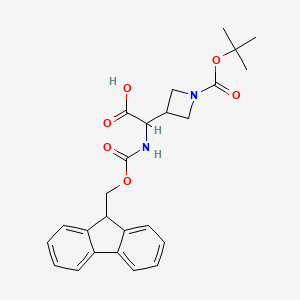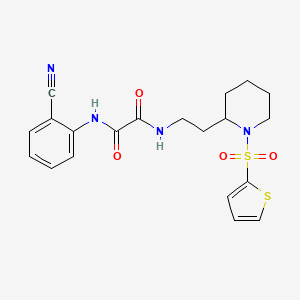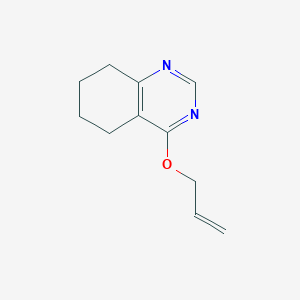
5-Fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one, also known as FPQS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to the arrest of cell cycle progression and ultimately, cell death. Additionally, 5-Fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one has been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its antitumor activity.
Biochemical and Physiological Effects:
5-Fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of microtubule dynamics. It has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-Fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one is its potent antitumor activity, making it a promising candidate for the development of new anticancer drugs. However, its limited solubility in aqueous solutions and potential toxicity at high doses are some of the limitations that need to be addressed in future studies.
Direcciones Futuras
Future research on 5-Fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one should focus on addressing its limitations, including its solubility and toxicity. Additionally, further studies are needed to investigate the potential applications of 5-Fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one in other fields, such as neurobiology and immunology. Finally, the development of new derivatives and analogs of 5-Fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one may lead to the discovery of more potent and selective compounds with improved pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 5-Fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one involves the reaction of 5-fluoro-3-propan-2-yl-1H-quinazolin-2-one with thiourea in the presence of a catalyst. The resulting product is 5-Fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one, which is a yellow crystalline solid.
Aplicaciones Científicas De Investigación
5-Fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs.
Propiedades
IUPAC Name |
5-fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2OS/c1-6(2)14-10(15)9-7(12)4-3-5-8(9)13-11(14)16/h3-6H,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASINKXFNLCWPRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C=CC=C2F)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-((3,4-dimethylphenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2470564.png)
![3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2470571.png)

![Carbamic acid, N-[8-[[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetyl]amino]octyl]-, 1,1-dimethylethyl ester](/img/structure/B2470573.png)
![4-[6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid](/img/structure/B2470575.png)
![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate](/img/structure/B2470576.png)
![2-(2-Carbamoylphenoxy)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2470578.png)


![7,7-Difluorobicyclo[4.1.0]heptan-3-one](/img/structure/B2470582.png)

![N-[2-Methyl-2-(oxan-4-yl)propyl]prop-2-enamide](/img/structure/B2470585.png)